![molecular formula C20H25Cl2N3O2S2 B2424477 2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1329894-77-0](/img/structure/B2424477.png)
2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
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Description
2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H25Cl2N3O2S2 and its molecular weight is 474.46. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity: Chalcones have demonstrated antibacterial properties . Researchers have explored their potential in combating bacterial infections, making them relevant for drug development.
Anticancer Potential: Chalcones exhibit anticancer effects . They have been investigated for their ability to inhibit cancer cell growth and proliferation. These compounds hold promise as potential chemotherapeutic agents.
Antifungal Properties: Chalcones also possess antifungal activity . Their ability to inhibit fungal growth makes them interesting candidates for developing antifungal drugs.
Anti-Inflammatory Effects: Chalcones show anti-inflammatory properties . Researchers have studied their impact on inflammatory pathways, which could lead to novel anti-inflammatory drugs.
Thiophene Derivatives
Thiophene derivatives, like the one in our compound, have their own range of biological activities:
Antimicrobial Activity: Thiophenes exhibit antimicrobial effects . They have been investigated for their ability to combat microbial infections, including bacteria and fungi.
Anti-Allergic Properties: Thiophenes may have anti-allergic effects . Researchers have explored their potential in managing allergic reactions.
Antioxidant and Antitumor Properties: Thiophenes also possess antioxidant and antitumor properties . Their role in scavenging free radicals and inhibiting tumor growth is of interest.
Combination of Thiophenes and Chalcones
Combining thiophenes and chalcones can lead to compounds with unique structures and properties. For instance, Al-Maqtari et al. synthesized thiophene–chalcones containing two thiophene rings and evaluated their antimicrobial and anticancer activities . One such structure is (E)-1-(5-chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one. However, the crystal structure of this specific thiophene-based chalcone has not yet been determined .
Al-Refai, M., Ali, B. F., Geyer, A., & Harms, K. (2020). Unexpected formation of a co-crystal containing the chalcone (E)-1-(5-chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one and the keto–enol tautomer (Z)-1-(5-chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-1-en-1-ol. Acta Crystallographica Section E: Crystallographic Communications, 76(4), 477–480. Read more
properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2S2.ClH/c1-13-6-8-15(26-4)18-19(13)28-20(22-18)24(11-5-10-23(2)3)17(25)12-14-7-9-16(21)27-14;/h6-9H,5,10-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKFZPHKOHKNGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)CC3=CC=C(S3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride |
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